Dibutadiamin dihydrochloride Dibutadiamin dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1867-72-7
VCID: VC21227126
InChI: InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H
SMILES: CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-]
Molecular Formula: C8H22Cl2N2
Molecular Weight: 217.18 g/mol

Dibutadiamin dihydrochloride

CAS No.: 1867-72-7

Cat. No.: VC21227126

Molecular Formula: C8H22Cl2N2

Molecular Weight: 217.18 g/mol

* For research use only. Not for human or veterinary use.

Dibutadiamin dihydrochloride - 1867-72-7

Specification

CAS No. 1867-72-7
Molecular Formula C8H22Cl2N2
Molecular Weight 217.18 g/mol
IUPAC Name N'-tert-butylbutane-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H
Standard InChI Key JFKDTPNZOJXSNR-UHFFFAOYSA-N
SMILES CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-]
Canonical SMILES CC(C)(C)NCCCCN.Cl.Cl

Introduction

Chemical Identity and Structure

Dibutadiamin dihydrochloride (CAS Registry Number: 1867-72-7) is a diamine compound consisting of two butyl groups attached to a diamine structure with two hydrochloride groups. This chemical structure confers unique properties that distinguish it from related compounds.

Molecular Properties

The fundamental molecular properties of Dibutadiamin dihydrochloride are essential to understanding its behavior in various applications:

PropertyValue
Molecular FormulaC₈H₂₂Cl₂N₂
Molecular Weight217.18 g/mol
IUPAC Name4-Azaniumylbutyl(tert-butyl)azanium dichloride
Canonical SMILESCC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H

The presence of two hydrochloride groups significantly enhances the compound's solubility in water and affects its reactivity in various synthetic pathways .

Physical Characteristics

Dibutadiamin dihydrochloride exhibits the following physical properties that are important for handling and application purposes:

Physical PropertyValue
Flash Point80.7°C
Enthalpy of Vaporization43.21 kJ/mol
Boiling Point195.9°C at 760 mmHg
Vapor Pressure0.411 mmHg at 25°C

When heated to decomposition, this compound emits toxic fumes of nitrogen oxides, which necessitates careful handling in laboratory settings .

Applications in Chemical Synthesis

The diamine functionality of Dibutadiamin dihydrochloride makes it particularly valuable in various synthetic applications. Its chemical structure allows it to participate in numerous reactions as both a nucleophile and a structural building block.

Organic Synthesis Applications

In organic synthesis, Dibutadiamin dihydrochloride serves as an effective reagent for several reaction types:

  • It functions as a nucleophile in alkylation reactions, allowing for the introduction of butyl groups into organic molecules.

  • The compound participates effectively in acylation processes.

  • It has been utilized in the synthesis of novel cationic surfactants that exhibit antimicrobial properties.

The dual amine functionality provides multiple reaction sites, making this compound particularly versatile in multi-step synthesis protocols. Its solubility profile, enhanced by the hydrochloride groups, facilitates its use in both aqueous and organic reaction media.

Phase-Transfer Catalysis

One of the significant applications of Dibutadiamin dihydrochloride is as a phase-transfer catalyst. In this role, it aids reactions between immiscible phases, such as:

  • Organic phase and aqueous phase interactions

  • Solid-liquid heterogeneous reaction systems

The mechanism involves the diamine compound complexing with reactant molecules to improve their solubility in the opposite phase, which significantly facilitates reaction progress. This property makes it valuable in industrial processes where phase separation commonly presents challenges.

Materials Science Applications

In materials science, Dibutadiamin dihydrochloride has found application as:

  • A template or precursor for the formation of porous materials

  • A structure-directing agent for specific crystal formations

  • A component in the synthesis of zeolites

  • A precursor in the preparation of metal-organic frameworks (MOFs)

These applications leverage the compound's ability to form specific interactions with other molecules, directing the assembly of complex structural arrangements.

Toxicological Profile

Understanding the toxicological profile of Dibutadiamin dihydrochloride is crucial for safe handling and appropriate application in various settings.

Acute Toxicity Data

Comprehensive toxicity studies have been conducted on Dibutadiamin dihydrochloride, with the following acute toxicity results:

Test TypeRoute of ExposureSpeciesLD50 ValueReference
LD50OralRat810 mg/kgArchives Internationales de Pharmacodynamie et de Therapie
LD50IntraperitonealRat349 mg/kgArchives Internationales de Pharmacodynamie et de Therapie
LD50SubcutaneousRat390 mg/kgArchives Internationales de Pharmacodynamie et de Therapie
LD50IntravenousRat186 mg/kgArchives Internationales de Pharmacodynamie et de Therapie
LD50OralMouse1280 mg/kgArchives Internationales de Pharmacodynamie et de Therapie
LD50IntraperitonealMouse418 mg/kgArchives Internationales de Pharmacodynamie et de Therapie
LD50SubcutaneousMouse1000 mg/kgArchives Internationales de Pharmacodynamie et de Therapie
LD50IntravenousMouse88 mg/kgArchives Internationales de Pharmacodynamie et de Therapie

These toxicity studies were published in 1965, providing a foundation for understanding the compound's safety profile .

Nomenclature and Alternative Names

Dibutadiamin dihydrochloride is known by several alternative names in scientific literature and commercial contexts:

  • N-tert-Butyl-1,4-butanediamine dihydrochloride

  • CI-505

  • 1,4-Diaminobutane, N-tert-butyl-, dihydrochloride

The variety of names reflects the compound's use across different scientific disciplines and applications. The Wiswesser Line Notation for this compound is Z4MX1&1&1&GH, providing a systematic way to represent its structure in chemical databases .

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